molecular formula C13H25N3O2 B12995384 N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide

N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide

Cat. No.: B12995384
M. Wt: 255.36 g/mol
InChI Key: XBWNRCVUZNTKHI-NHNAUAITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide is a synthetic compound with a complex structure It is characterized by the presence of an acetyl group, an ethyl group, and a cyclohexyl ring, which are attached to an amino-propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide typically involves the acylation of amines using esters as the acyl source. One common method employs catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source. The reaction is carried out at temperatures ranging from 80–120°C, with catalyst loadings as low as 10 mol% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide involves its interaction with specific molecular targets. The acetyl and ethyl groups, along with the cyclohexyl ring, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-ethylpropanamide: A simpler analog with similar structural features.

    Cyclohexylamine: Contains the cyclohexyl ring but lacks the acetyl and ethyl groups.

    Acetylcyclohexylamine: Similar but without the propanamide backbone.

Uniqueness

N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide

InChI

InChI=1S/C13H25N3O2/c1-4-16(10(3)17)12-8-6-5-7-11(12)15-13(18)9(2)14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18)/t9?,11?,12-/m0/s1

InChI Key

XBWNRCVUZNTKHI-NHNAUAITSA-N

Isomeric SMILES

CCN([C@H]1CCCCC1NC(=O)C(C)N)C(=O)C

Canonical SMILES

CCN(C1CCCCC1NC(=O)C(C)N)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.